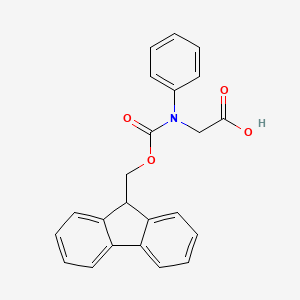N-Fmoc-N-phenyl-glycine
CAS No.: 909114-68-7
Cat. No.: VC5423530
Molecular Formula: C23H19NO4
Molecular Weight: 373.408
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 909114-68-7 |
|---|---|
| Molecular Formula | C23H19NO4 |
| Molecular Weight | 373.408 |
| IUPAC Name | 2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid |
| Standard InChI | InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26) |
| Standard InChI Key | KLYCHCROKLFIEG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Fmoc-N-phenyl-glycine (C₂₃H₁₉NO₄, MW 373.41 g/mol) consists of a glycine backbone with an Fmoc group protecting the α-amino nitrogen and a phenyl group attached to the same nitrogen atom . The Fmoc moiety—a fluorenylmethyloxycarbonyl group—imparts UV activity and base-labile protection, while the phenyl substituent enhances hydrophobicity. The SMILES notation (C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24) and InChIKey (KLYCHCROKLFIEG-UHFFFAOYSA-N) confirm its planar aromatic systems and branched peptidic structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₉NO₄ | |
| Molecular Weight | 373.41 g/mol | |
| Solubility | DMSO, DMF (10 mM) | |
| Storage Conditions | 2–8°C, desiccated | |
| CAS Number | 909114-68-7 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection and functionalization:
-
Fmoc Protection: Glycine’s α-amino group reacts with Fmoc-Cl in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
-
Phenyl Substitution: The protected amino group undergoes nucleophilic substitution with phenyl bromide, facilitated by potassium carbonate.
Racemization during coupling remains a critical concern. Studies demonstrate that using coupling reagents like COMU or DEPBT with non-nucleophilic bases (e.g., 2,4,6-trimethylpyridine, TMP) reduces epimerization to <2% .
Table 2: Optimized Coupling Conditions to Minimize Racemization
| Coupling Reagent | Base | Racemization (%) |
|---|---|---|
| HATU | DIPEA | 15–20 |
| COMU | TMP | <2 |
| DEPBT | DMP | <2 |
Industrial Manufacturing
Large-scale production employs automated solid-phase synthesizers and high-performance liquid chromatography (HPLC) for purification. Process optimization focuses on yield (>85%) and purity (>95%), with in-line analytics ensuring batch consistency .
Applications in Peptide Science and Beyond
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-phenyl-glycine serves as a building block for introducing phenylglycine residues, which are valued in antimicrobial peptides (e.g., vancomycin analogs) and protease inhibitors . Its Fmoc group allows selective deprotection using 20% piperidine in DMF, enabling sequential chain elongation .
Drug Development
The compound’s hydrophobic phenyl group enhances peptide-receptor binding affinity. Case studies include:
-
Antiviral Agents: Incorporation into hepatitis C virus (HCV) NS3/4A protease inhibitors improves metabolic stability .
-
Antimicrobial Peptides: Analogues of dityromycin leverage phenylglycine’s rigidity for target specificity .
Bioconjugation and Material Science
N-Fmoc-N-phenyl-glycine facilitates site-specific labeling of proteins and antibodies via its carboxylate group . In materials, it enables pH-responsive hydrogels when copolymerized with Fmoc-diphenylalanine, though its lower π-stacking propensity compared to Fmoc-FF limits mechanical strength .
Challenges and Mitigation Strategies
Stability Considerations
Resin-bound peptides exhibit stability under standard SPPS conditions (20% piperidine/DMF), but prolonged exposure to 1% DBU induces >10% epimerization . Storage at -80°C in DMSO preserves integrity for ≥6 months .
Comparative Analysis with Analogues
Table 3: Comparison with Related Fmoc-Protected Glycines
| Compound | Key Feature | Application |
|---|---|---|
| N-Fmoc-glycine | No phenyl group | General SPPS |
| N-Fmoc-N-(2-phenylethyl)-glycine | Longer alkyl chain | Hydrophobic peptide motifs |
| N-Boc-N-phenyl-glycine | Acid-labile protection | Orthogonal synthesis strategies |
N-Fmoc-N-phenyl-glycine’s uniqueness lies in its balance of hydrophobicity and steric bulk, enabling precise spatial control in peptide design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume